tert-Butyl (2,6-dioxopiperidin-4-yl)carbamate
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Overview
Description
tert-Butyl (2,6-dioxopiperidin-4-yl)carbamate is a chemical compound with the molecular formula C10H16N2O4 and a molecular weight of 228.25 g/mol . It is a solid compound commonly used in various chemical and pharmaceutical research applications.
Preparation Methods
The synthesis of tert-Butyl (2,6-dioxopiperidin-4-yl)carbamate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the carbamate linkage . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
tert-Butyl (2,6-dioxopiperidin-4-yl)carbamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl (2,6-dioxopiperidin-4-yl)carbamate is widely used in scientific research, including:
Chemistry: It serves as a building block in the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibitors and protein interactions.
Industry: It is used in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl (2,6-dioxopiperidin-4-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The pathways involved depend on the specific biological context and the target enzyme or receptor .
Comparison with Similar Compounds
Similar compounds to tert-Butyl (2,6-dioxopiperidin-4-yl)carbamate include:
- tert-Butyl (2,6-dioxopiperidin-3-yl)carbamate
- tert-Butyl N-(4,6-dimethoxy-2-pyrimidyl)carbamate
- tert-Butyl N-(2,6-dichloropyrimidin-4-yl)carbamate Compared to these compounds, this compound may exhibit unique reactivity and biological activity due to its specific structural features.
Properties
Molecular Formula |
C10H16N2O4 |
---|---|
Molecular Weight |
228.24 g/mol |
IUPAC Name |
tert-butyl N-(2,6-dioxopiperidin-4-yl)carbamate |
InChI |
InChI=1S/C10H16N2O4/c1-10(2,3)16-9(15)11-6-4-7(13)12-8(14)5-6/h6H,4-5H2,1-3H3,(H,11,15)(H,12,13,14) |
InChI Key |
LKHVWZRCZFMROB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(=O)NC(=O)C1 |
Origin of Product |
United States |
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